N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclohexyl group, a trimethoxyphenyl group, and an oxazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a substitution reaction using trimethoxybenzene derivatives.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via an amide bond formation using cyclohexylamine and appropriate coupling reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential as a therapeutic agent due to its unique structural features.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-cyclohexyl-3,4,5-trimethoxybenzamide
- 3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness: N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its combination of a cyclohexyl group, a trimethoxyphenyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H26N2O5 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H26N2O5/c1-23-15-9-12(10-16(24-2)18(15)25-3)14-11-17(26-21-14)19(22)20-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3,(H,20,22) |
InChI Key |
WBBPIMBUDYBUSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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